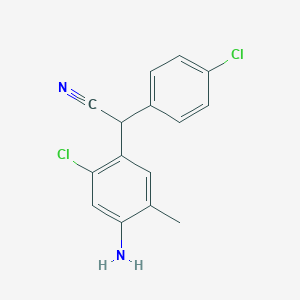

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2/c1-9-6-12(14(17)7-15(9)19)13(8-18)10-2-4-11(16)5-3-10/h2-7,13H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNVPMWFNDBBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)C(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61437-85-2 | |

| Record name | 4-Amino-2-chloro-α-(4-chlorophenyl)-5-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61437-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061437852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 4-chloro-2-methylphenol, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Halogenation: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride.

Nitrile Formation: Finally, the acetonitrile group is introduced through a reaction with a suitable nitrile precursor, such as acetonitrile, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chloro groups can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide in polar solvents.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules due to its functional groups that can undergo further chemical modifications .

Biology

- Biological Activity Studies : Researchers investigate its interactions with biomolecules to assess potential biological activities, including enzyme inhibition and receptor modulation. The amino and chloro groups may interact with specific biological targets, influencing various biochemical pathways .

Medicine

- Therapeutic Investigations : It has been studied for potential antimicrobial and anticancer properties. The compound's structure allows it to participate in covalent bonding with nucleophilic sites in proteins or DNA, which could lead to therapeutic effects .

Industry

- Development of Specialty Chemicals : The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including agrochemicals and pharmaceuticals .

Antimicrobial Activity

A study explored the antimicrobial efficacy of derivatives of this compound against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development as antimicrobial agents.

Anticancer Research

In another investigation, the compound was tested for its cytotoxic effects on cancer cell lines. The findings showed promising results, indicating that modifications to the structure could enhance its anticancer activity.

Wirkmechanismus

The mechanism of action of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, its amino and chloro groups may interact with enzymes or receptors, leading to modulation of biological processes. The nitrile group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The compound belongs to the diarylacetonitrile family, characterized by two aromatic rings attached to a central acetonitrile group. Key structural analogs include:

Analog 1 : 2-(2-Chloro-4-((4-methoxyphenyl)amino)-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (Compound 5e)

- Molecular Formula : C₂₂H₁₈Cl₂N₂O

- Substituents : Methoxy (-OCH₃) at the 4-position of the aniline ring.

- Increased molecular weight (383.29 g/mol) may affect pharmacokinetic properties .

Analog 2 : 4-Amino-2-chloro-5-fluorobenzonitrile

- Molecular Formula : C₇H₄ClFN₂

- Substituents : Fluorine at the 5-position of the benzene ring.

- Key Differences :

Analog 3 : 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile

- Molecular Formula : C₁₂H₇Cl₂N₃

- Substituents : Pyridazine ring replaces one phenyl group.

- Key Differences :

Key Observations:

Lipophilicity : The parent compound’s high LogP (4.12) suggests strong membrane permeability, advantageous for targeting helminths. Substitution with polar groups (e.g., fluorine in Analog 2) reduces LogP, favoring solubility .

Bioactivity : The pyridazine-containing Analog 3 may exhibit enhanced pesticidal activity due to nitrogen-mediated interactions .

Synthetic Utility : Analog 1’s methoxy group facilitates regioselective reactions in arylamination processes .

Biologische Aktivität

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, commonly referred to by its CAS number 61437-85-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : (4-amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile

- Molecular Formula : C15H12Cl2N2

- Melting Point : 150-153 °C

- Purity : 95%

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various enzymatic pathways. The compound has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects. In vitro studies have demonstrated that it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The IC50 values for COX inhibition were reported as follows:

- COX-1 : 19.45 ± 0.07 μM

- COX-2 : 42.1 ± 0.30 μM

These values suggest that the compound could serve as a potential anti-inflammatory agent comparable to established drugs like indomethacin .

Antimicrobial Activity

In addition to its anti-inflammatory properties, the compound has exhibited antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential. The mechanism involves disruption of bacterial cell membrane integrity and inhibition of vital metabolic pathways.

Anticancer Properties

Emerging studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic signaling pathways. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, suggesting that it may serve as a lead compound for further anticancer drug development.

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various derivatives of acetonitrile compounds, including this compound. The results indicated that this compound significantly reduced paw edema in carrageenan-induced inflammation models in rats, demonstrating its therapeutic potential in treating inflammatory diseases .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this acetonitrile derivative against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting its potential as a novel antibacterial agent .

Data Table: Biological Activities Summary

| Activity Type | Mechanism Description | IC50/Effectiveness |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | COX-1: 19.45 μM |

| COX-2: 42.1 μM | ||

| Antimicrobial | Disruption of cell membrane integrity | MIC against S. aureus: <10 μg/mL |

| MIC against E. coli: <10 μg/mL | ||

| Anticancer | Induction of apoptosis via caspase activation | Significant cytotoxicity observed |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, highlights improved yields in chlorinated nitrile synthesis by controlling stoichiometry and using phase-transfer catalysts. Controlled synthesis frameworks, such as those described for polycationic reagents in , can be adapted for systematic optimization via Design of Experiments (DoE) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on aromatic rings, while Infrared (IR) spectroscopy identifies nitrile (C≡N) and amine (-NH₂) functional groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. and validate these techniques for structurally similar acetonitrile derivatives, emphasizing the use of deuterated solvents and high-resolution MS for trace impurity detection .

Q. How can trace impurities in the compound be quantified during synthesis?

- Methodological Answer : Solid-phase extraction (SPE) coupled with GC/MS-SIM is effective for isolating and quantifying chlorinated byproducts. Derivatization (e.g., ethylation) enhances volatility for GC analysis, as demonstrated in for chlorophenol analogs. Internal standards (e.g., deuterated analogs) improve quantification accuracy .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Cross-validation using 2D NMR techniques (e.g., COSY, HSQC) clarifies ambiguous proton-carbon correlations. Computational tools like density functional theory (DFT) simulations predict coupling constants to compare with experimental data. utilized molecular docking to resolve structural ambiguities in chlorinated acetonitrile derivatives .

Q. What computational approaches predict the biological activity or binding affinity of this compound?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) model interactions with target proteins, while Quantitative Structure-Activity Relationship (QSAR) analysis identifies pharmacophores. applied docking to assess steric and electronic compatibility of similar nitriles with enzyme active sites, leveraging PubChem’s 3D conformer database .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) monitor degradation via HPLC. Nitrile groups are prone to hydrolysis under acidic/alkaline conditions; ’s protocols for reference standards recommend inert atmospheres and desiccants for long-term storage .

Q. What experimental design strategies optimize synthesis scalability while minimizing byproducts?

- Methodological Answer : Flow chemistry systems () enable precise control of residence time and mixing, reducing side reactions. Response Surface Methodology (RSM) within DoE identifies critical parameters (e.g., reagent ratios, flow rates). ’s iterative optimization of dichlorophthalonitrile synthesis exemplifies this approach .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.